3-phenyl-2H-benzo[h]chromen-2-one
Description
Structure
3D Structure
Properties
CAS No. |
50493-12-4 |
|---|---|
Molecular Formula |
C19H12O2 |
Molecular Weight |
272.3 g/mol |
IUPAC Name |
3-phenylbenzo[h]chromen-2-one |
InChI |
InChI=1S/C19H12O2/c20-19-17(13-6-2-1-3-7-13)12-15-11-10-14-8-4-5-9-16(14)18(15)21-19/h1-12H |
InChI Key |
LEZQDIXYVCXEKA-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC3=C(C4=CC=CC=C4C=C3)OC2=O |
Origin of Product |
United States |
Synthetic Methodologies for 3 Phenyl 2h Benzo H Chromen 2 One and Its Analogs
Classical and Established Synthetic Routes for Coumarins
The foundational methods for coumarin (B35378) synthesis have been adapted and refined over the years to accommodate the construction of more complex derivatives, including the benzo-fused systems.
Perkin Reaction Analogues for Coumarin Core Formation
The Perkin reaction, a cornerstone of coumarin synthesis, involves the condensation of an aromatic aldehyde with an acid anhydride (B1165640) in the presence of an alkali salt of the acid. semanticscholar.org An adaptation of this classical method has been successfully employed for the synthesis of 3-phenyl-benzo[h]coumarin. core.ac.uk This approach utilizes 1-methoxy-2-naphthaldehyde (B1355140) as the aromatic aldehyde precursor. The reaction with phenylacetic anhydride and a suitable base would lead to the formation of the desired benzocoumarin framework. The general mechanism involves the formation of an enolate from the anhydride, which then acts as a nucleophile, attacking the aldehyde. A subsequent series of condensation and cyclization steps yields the final product.
| Starting Material | Reagents | Product | Reference |
| 1-Methoxy-2-naphthaldehyde | Phenylacetic anhydride, Base | 3-Phenyl-2H-benzo[h]chromen-2-one | core.ac.uk |
Condensation Reactions Involving Salicylaldehydes and Arylacetonitriles
A highly efficient and convenient protocol for the synthesis of 3-phenyl-2H-chromen-2-one has been developed through the condensation of salicylaldehydes with arylacetonitriles. nih.gov In a typical procedure, salicylaldehyde (B1680747) and phenylacetonitrile (B145931) are reacted in the presence of a strong base such as potassium tert-butoxide in a suitable solvent like dimethylformamide (DMF). nih.gov This reaction proceeds to give good to excellent yields of the desired 3-phenylcoumarin (B1362560). The reaction is believed to proceed through a Knoevenagel-type condensation followed by an intramolecular cyclization and subsequent hydrolysis of the resulting imine. A gram-scale synthesis has demonstrated the practical utility of this method, affording 3-phenyl-2H-chromen-2-one in high yield. nih.gov
| Salicylaldehyde Derivative | Arylacetonitrile Derivative | Base/Solvent | Product | Yield | Reference |
| Salicylaldehyde | Phenylacetonitrile | tBuOK/DMF | 3-Phenyl-2H-chromen-2-one | 83% | nih.gov |
| Substituted Salicylaldehydes | Phenylacetonitrile | tBuOK/DMF | Substituted 3-Phenyl-2H-chromen-2-ones | Moderate to Good | nih.gov |
| Salicylaldehyde | Substituted Phenylacetonitriles | tBuOK/DMF | 3-(Substituted phenyl)-2H-chromen-2-ones | Moderate to Good | nih.gov |
Approaches from 4-Oxo-4H-chromen-3-carbaldehydes
While a direct synthesis of this compound from a corresponding benzo-fused 4-oxo-4H-chromen-3-carbaldehyde has not been extensively reported, the reactivity of 4-oxo-4H-chromen-3-carbaldehydes (also known as 3-formylchromones) suggests a plausible pathway. These compounds are valuable intermediates in the synthesis of various heterocyclic systems. semanticscholar.org For instance, 3-formylchromones have been reacted with phenylacetic acids in the presence of a base to yield (E)-3-styrylchromones via a Knoevenagel condensation followed by decarboxylation. researchgate.net It is conceivable that a modification of this reaction, perhaps through a different choice of reagents or reaction conditions, could lead to the formation of the 3-phenylcoumarin skeleton. Another related transformation involves the Vilsmeier-Haack reaction of 3-acetyl-2H-chromen-2-ones to produce 3-(2-oxo-2H-chromen-3-yl)-1-phenyl-1H-pyrazole-4-carbaldehydes, demonstrating the versatility of chromone-based starting materials in complex heterocyclic synthesis. researchgate.netresearchgate.net
| Starting Material | Reagents | Intermediate/Product | Reference |
| 4-Oxo-4H-chromen-3-carbaldehyde | Phenylacetic acid, Base | (E)-3-Styrylchromone | researchgate.net |
| 3-Acetyl-2H-chromen-2-one | Vilsmeier-Haack reagent | 3-(2-Oxo-2H-chromen-3-yl)-1-phenyl-1H-pyrazole-4-carbaldehyde | researchgate.netresearchgate.net |
Contemporary and Divergent Synthesis Strategies
Modern synthetic chemistry has introduced a range of innovative and efficient methods for the construction of complex molecular architectures, including the this compound system.
Utilization of ortho-Alkynylarylketones as Common Precursors
A contemporary approach to coumarin synthesis involves the cyclization of ortho-hydroxycinnamates. These intermediates can be prepared from ortho-alkynylarylketones through various transformations. While the direct conversion of an ortho-alkynylarylketone to this compound is a specialized transformation, the underlying principle of intramolecular cyclization is well-established. For instance, (E)-alkyl ortho-hydroxycinnamates, which can be derived from ortho-hydroxyarylaldehydes (obtainable from ortho-alkynylarylketones), have been shown to cyclize to coumarins under mild conditions using a nucleophilic organocatalyst like tri-n-butylphosphane. beilstein-journals.orgnih.govnih.gov This phosphane-catalyzed cyclization proceeds at significantly lower temperatures (60-70 °C) compared to the thermal conditions (140-250 °C) typically required. beilstein-journals.orgnih.govnih.gov This method has been successfully applied to the synthesis of benzo[h]coumarin from (E)-methyl 3-(2-hydroxynaphthalen-1-yl)acrylate, yielding the product in high yield. beilstein-journals.org
| Starting Material | Catalyst/Conditions | Product | Yield | Reference |
| (E)-Methyl 3-(2-hydroxynaphthalen-1-yl)acrylate | Tri-n-butylphosphane, 70 °C | 2H-Benzo[h]chromen-2-one | 96% | beilstein-journals.org |
Arylamine-Catalyzed Mannich Cyclization Cascade Reactions
A particularly elegant and efficient method for the synthesis of substituted 2H-benzo[h]chromenes involves an arylamine-catalyzed Mannich-cyclization cascade reaction. nih.gov This organocatalytic approach utilizes simple anilines to catalyze the reaction between 1- or 2-naphthols and trans-cinnamaldehydes. nih.gov The reaction is proposed to proceed through the formation of an ortho-quinone methide (o-QM) intermediate, which is generated in situ in a catalytic fashion. nih.gov This reactive intermediate then undergoes a cascade sequence to afford the desired 2H-benzo[h]chromene architecture. The mild reaction conditions and the use of a simple organocatalyst make this a highly attractive and practical synthetic route.
| Naphthol Derivative | Aldehyde Derivative | Catalyst | Product | Reference |
| 1-Naphthol | trans-Cinnamaldehyde | o-Phenylenediamine | 2-Phenyl-2H-benzo[h]chromene | nih.gov |
| 2-Naphthol | trans-Cinnamaldehyde | o-Phenylenediamine | 3-Phenyl-2H-benzo[f]chromene | nih.gov |
| Substituted 1-Naphthols | Substituted trans-Cinnamaldehydes | o-Phenylenediamine | Substituted 2H-benzo[h]chromenes | nih.gov |
Copper-Catalyzed Aerobic Oxidative Cascade Cyclizations
Copper-catalyzed reactions have emerged as a powerful tool in organic synthesis. A notable example is the development of a copper-catalyzed cascade method for the synthesis of 2H-benzo[b] jocpr.comarabjchem.orgthiazin-3(4H)-ones and quinoxalin-2(1H)-ones. nih.gov This process involves the reaction of 2-halo-N-(2-halophenyl)-acetamides with either thioacetic acid (AcSH) or tosylamide (TsNH2). nih.gov The reaction proceeds through a sequence of S_N2 substitution, deacetylation or desulfonation, and subsequent intramolecular coupling, all facilitated by the copper catalyst. nih.gov This methodology allows for the creation of diverse products by varying the substituents at three different positions on the molecular scaffold. nih.gov
Similarly, copper(II)-catalyzed tandem cyclization of o-alkynylphenyl isothiocyanates with phosphites has been developed to produce 4H-benzo[d] jocpr.comresearchgate.netthiazin-2-yl phosphonates. nih.gov This atom-economical approach involves the formation of both C-P and C-S bonds in a single operation under mild conditions and has been successfully scaled up to the gram scale. nih.gov Another innovative copper-catalyzed cascade cyclization involves 2-propynolphenols and disubstituted phosphine (B1218219) oxides, providing access to 4-phosphorylated 2H-chromenes.
One-Pot Condensation Reactions for Chromen-2-one Derivatives
One-pot condensation reactions represent a highly efficient strategy for the synthesis of complex molecules from simple precursors in a single reaction vessel, minimizing waste and simplifying purification processes. A notable example is the synthesis of coumarin derivatives through a one-pot condensation of o-hydroxybenzaldehyde and ethyl bromoacetate (B1195939) using triphenylphosphine (B44618) (PPh3) at 80°C. sciensage.info This method is a variation of the Wittig reaction. sciensage.info
Another versatile one-pot, three-component reaction has been reported for the synthesis of tetrazolo[4',5':1]pyrido[2,3-c]coumarin derivatives. sciensage.info This process starts with the Vilsmeier-Haack reaction of 4-hydroxycoumarin (B602359) to form 4-chloro-3-formylcoumarin, which then reacts with sodium azide (B81097) and cyanoacetamide in the presence of triethylamine (B128534) to yield the final product in excellent yields. sciensage.info
| Reaction Type | Reactants | Catalyst/Reagent | Product | Ref. |
| Wittig Condensation | o-hydroxybenzaldehyde, ethyl bromoacetate | PPh3 | Coumarin derivative | sciensage.info |
| Three-Component Reaction | 4-hydroxycoumarin, sodium azide, cyanoacetamide | Vilsmeier reagent, triethylamine | Tetrazolo[4',5':1]pyrido[2,3-c]coumarin derivative | sciensage.info |
Novel Synthetic Reagents and Conditions
The quest for more environmentally friendly and efficient synthetic methods has led to the exploration of novel reagents and reaction conditions.
Biogenic Nanoparticle Catalysis in Chromenone Synthesis
The use of biogenically synthesized nanoparticles as catalysts is a burgeoning area of green chemistry. arabjchem.orgresearchgate.net These nanoparticles are produced using biological entities like plants, algae, fungi, and bacteria, which provide biomolecules that act as reducing and stabilizing agents. arabjchem.orgfrontiersin.orgnih.gov This approach is cost-effective, environmentally benign, and often results in nanoparticles with enhanced biocompatibility and catalytic activity. arabjchem.orgfrontiersin.org
For instance, biogenic zinc oxide (ZnO) nanoparticles have been employed in the synthesis of 3-(phenyl(ethylamino)methyl)-4-hydroxy-2H-chromen-2-one derivatives. core.ac.uk The use of these nanoparticles can lead to improved reaction rates and yields. Plant extracts, containing compounds like phenolic acids and proteins, are particularly effective in creating stable nanoparticles with well-defined shapes and sizes, which in turn enhances their catalytic efficiency. frontiersin.org
Phosphine-Mediated Reactions for Benzo[h]chromen-2-one Derivatives
Phosphine-mediated reactions have proven to be versatile for the construction of various heterocyclic and carbocyclic systems. A one-pot benzannulation strategy utilizes phosphine-3-alkyl allenoate zwitterions and cyclic 1,2-diones to synthesize polycyclic aromatic hydrocarbons, including fluoranthenes and benzo[a]aceanthrylenes. nih.gov
In a different application, triphenylphosphine has been used as a catalyst in the dearomative [3+2] cycloaddition of benzoxazoles with a cyclopropenone. nih.gov The reaction proceeds through the formation of a zwitterionic intermediate, which then undergoes a series of steps including nucleophilic attack and cyclization to yield the final product, with the phosphine catalyst being regenerated. nih.gov
Microwave-Assisted Synthetic Approaches
Microwave-assisted organic synthesis has gained significant traction as a method to accelerate chemical reactions, often leading to higher yields and shorter reaction times compared to conventional heating methods. jocpr.comresearchgate.netnih.gov This technique has been successfully applied to the synthesis of various chromene derivatives.
For example, the condensation of 3-(2-bromoacetyl)chromen-2-ones with 4-amino-5-phenyl-4H- jocpr.comarabjchem.orgnih.govtriazole-3-thiols to produce 3-(3-phenyl-7H- jocpr.comarabjchem.orgnih.govtriazolo[3,4-b] jocpr.comarabjchem.orgresearchgate.netthiadiazin-6-yl)-chromen-2-ones was significantly more efficient under microwave irradiation than with conventional heating. jocpr.com Similarly, a one-pot, microwave-assisted reaction of 6-hydroxy-4-methyl-2H-chromen-2-one with selenium dioxide in DMF has been used to synthesize various 2H-chromen-2-one derivatives. researchgate.netnih.gov The application of microwave heating in these syntheses demonstrates a clear advantage in terms of reaction efficiency. rsc.org
| Method | Reactants | Conditions | Product | Advantage | Ref. |
| Condensation | 3-(2-bromoacetyl)chromen-2-ones, 4-amino-5-phenyl-4H- jocpr.comarabjchem.orgnih.govtriazole-3-thiols | Microwave irradiation (450W), DMF, 10-15 min | 3-(3-phenyl-7H- jocpr.comarabjchem.orgnih.govtriazolo[3,4-b] jocpr.comarabjchem.orgresearchgate.netthiadiazin-6-yl)-chromen-2-ones | Reduced reaction time, comparable yields | jocpr.com |
| One-Pot Synthesis | 6-hydroxy-4-methyl-2H-chromen-2-one, selenium dioxide | Microwave irradiation, DMF, glacial AcOH, 120°C, 8-10 min | 2H-chromen-2-one derivatives | Rapid synthesis | researchgate.netnih.gov |
Chemical Reactivity and Derivatization Strategies of 3 Phenyl 2h Benzo H Chromen 2 One Systems
Functional Group Interconversions and Substitutions
The 3-phenyl-2H-benzo[h]chromen-2-one skeleton allows for various functional group interconversions and substitutions, enabling the synthesis of a diverse library of derivatives. The core structure can be modified at several positions, with reactions often targeting the coumarin (B35378) nucleus or the pendant phenyl ring.
A key strategy involves the introduction and subsequent transformation of functional groups. For instance, nitro groups can be introduced onto the aromatic rings and then reduced to versatile amino groups. These amino groups can then serve as handles for further derivatization, such as acylation or the formation of Schiff bases. The conversion of hydroxyl groups to halides or sulfonates is another common interconversion, which transforms them into excellent leaving groups for subsequent nucleophilic substitution reactions. nih.gov For example, alcohols can be converted to chlorides using reagents like thionyl chloride (SOCl₂) or to bromides using phosphorus tribromide (PBr₃). nih.gov
Substitutions on the aromatic systems of the benzo[h]coumarin structure are also prevalent. In related 4-phenylcoumarin (B95950) systems, selective nicotinoylation of dihydroxy derivatives has been demonstrated. This reaction, using nicotinoyl benzotriazole (B28993) or nicotinoyl azide (B81097), selectively protects one hydroxyl group over another, showcasing the potential for regioselective functionalization. researchgate.net Such selective protections are crucial for orchestrating multi-step syntheses of complex molecules. researchgate.net The transformation of the resulting ester can then be carried out, for instance, through tosylation followed by denicotinoylation to yield a selectively protected 7-tosyloxy derivative. researchgate.net These examples of functional group interconversions and substitutions highlight the adaptability of the coumarin framework for creating a wide range of derivatives.
Ring-Fused System Formation and Expansion
The planar and electron-rich nature of the this compound system makes it an excellent substrate for the construction of more complex, polycyclic heterocyclic systems. These reactions often proceed through the formation of new rings fused to the existing coumarin core, leading to molecules with unique three-dimensional structures and properties.
Synthesis of Pyrano[3,2-c]chromen-2-one Derivatives
While direct examples on this compound are specific, analogous systems demonstrate the fusion of additional pyran rings. For instance, the synthesis of tetrahydropyrido[3,2-c]coumarins has been achieved through a Michael reaction of 4-aminocoumarin (B1268506) with an arylvinylketone. nih.gov This reaction proceeds through an intermediate enaminone which undergoes internal cyclization to form a 1,4-dihydro-adduct. nih.gov Subsequent disproportionation or reduction can yield the final fused pyridocoumarin systems. nih.gov This strategy highlights a pathway where a new heterocyclic ring is constructed onto the 'c' face of the coumarin pyranone ring.
Formation of Pyrazole (B372694) and Pyrimidine (B1678525) Fused Benzo[h]coumarin Heterocycles
The benzo[h]coumarin scaffold can be elaborated by fusing pyrazole and pyrimidine rings, leading to novel heterocyclic systems with significant biological interest.
The synthesis of thiazole-pyrazole fused benzo-coumarin derivatives has been successfully accomplished. nih.govspectroscopyonline.com These complex structures are synthesized and have been investigated for their photophysical properties and potential therapeutic applications, such as inhibiting acetylcholinesterase. nih.govspectroscopyonline.com In related research, non-fused pyrazole-coumarin hybrids have been synthesized via 1,3-dipolar cycloaddition reactions between nitrilimines and an enaminone derived from a coumarin moiety. biointerfaceresearch.com
Similarly, pyrimidine rings can be fused to the coumarin framework. A facile, L-proline-catalyzed three-component reaction of 4-hydroxy coumarins, aldehydes, and 2-aminobenzothiazoles or urea (B33335) in water provides an efficient, metal-free method to construct fused pyrimidines. nih.govacs.org Another approach involves the Claisen-Schmidt condensation of 3-acetyl-5,6-benzocoumarin with an aromatic aldehyde to form a chalcone (B49325). ugm.ac.id This chalcone intermediate then undergoes cyclocondensation with reagents like urea, thiourea, or guanidine (B92328) to yield benzo[f]coumarin derivatives bearing a pyrimidine unit. ugm.ac.id These synthetic routes demonstrate the feasibility of creating diverse pyrazole- and pyrimidine-fused benzo[h]coumarin analogues.
Incorporation of Other Heterocyclic Moieties
Beyond pyrazoles and pyrimidines, a variety of other heterocyclic systems can be incorporated into the benzo[h]coumarin structure. The synthesis of chromeno[2,3-b]pyridines and benzylpyrazolyl coumarin derivatives can be achieved using graphitic carbon nitride as a reusable heterogeneous catalyst. rdd.edu.iq This method allows for the one-pot synthesis of these complex molecules under mild conditions. rdd.edu.iq
Furthermore, the synthesis of 6H-chromeno[4,3-b]quinolin-6-ones has been developed through a copper-catalyzed cyclization, demonstrating the fusion of a quinoline (B57606) ring system. researchgate.net Researchers have also explored domino reactions to create derivatives containing triazole moieties. youtube.com In some instances, unexpected cyclizations can lead to novel heterocyclic systems; for example, attempts to synthesize oxazoles have led to the formation of chromen derivatives. wikipedia.org These examples underscore the broad potential of using this compound as a building block for a wide range of fused and appended heterocyclic compounds.
Nucleophilic and Electrophilic Derivatizations
The electronic nature of the this compound system, with its electron-deficient pyrone ring and electron-rich benzofuran (B130515) portion, allows for a range of nucleophilic and electrophilic derivatization reactions. These reactions are key to modifying the core structure and introducing new functionalities.
Williamson Ether Reaction for Chromen-2-one Phenol (B47542) Derivatives
The Williamson ether synthesis is a classic and highly effective method for forming ethers, which is particularly applicable to phenolic derivatives of coumarins. wikipedia.orgmasterorganicchemistry.com This SN2 reaction involves the deprotonation of a hydroxyl group to form a more nucleophilic alkoxide or phenoxide, which then displaces a halide from an organohalide to form an ether. masterorganicchemistry.comucalgary.ca
This strategy is frequently used in the synthesis of complex coumarin derivatives. For example, intermediate compounds for further elaboration are often prepared via Williamson's synthesis between an alkyl bromide and a hydroxy-substituted aromatic acid, such as p-hydroxybenzoic acid, before the coumarin ring is formed. rdd.edu.iq The reaction typically involves treating the phenol with a base, like sodium carbonate, to generate the phenoxide in situ, followed by the addition of a primary alkyl halide. ucalgary.ca This method has been used to prepare 3-(2-phenyl-oxo-ethoxy)-2H-chromen-2-one by reacting 3-hydroxycoumarin (B191489) with 2-chloro-1-phenylethanone in the presence of a suitable base. biointerfaceresearch.com The broad scope and reliability of the Williamson ether synthesis make it a cornerstone for the O-alkylation of any hydroxylated this compound derivatives. wikipedia.org
Reductive Amination for Substituted Phenyl Chromen-2-one Systems
Reductive amination is a highly versatile and widely used method for the synthesis of amines from carbonyl compounds (aldehydes or ketones). masterorganicchemistry.comorganic-chemistry.org The process typically involves two sequential steps: the formation of an imine or enamine intermediate through the reaction of the carbonyl compound with an amine, followed by the reduction of this intermediate to the corresponding amine. masterorganicchemistry.com This method avoids the common problem of over-alkylation that can occur with direct alkylation of amines. masterorganicchemistry.com
While direct literature on the reductive amination of 3-formyl-2H-benzo[h]chromen-2-one is not prevalent, the principles of this reaction can be applied to create substituted amino-phenyl chromen-2-one systems. The general strategy would involve the reaction of a suitable aldehyde-functionalized this compound with a primary or secondary amine to form an iminium ion, which is then reduced in situ.
A variety of reducing agents can be employed for this transformation, with sodium borohydride (B1222165) (NaBH₄), sodium cyanoborohydride (NaBH₃CN), and sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃) being common choices. masterorganicchemistry.com Sodium cyanoborohydride is particularly effective as it is selective for the reduction of the iminium ion in the presence of the starting aldehyde. masterorganicchemistry.com More recently, catalytic systems using molecular hydrogen (H₂) as the reductant in the presence of catalysts like amorphous cobalt particles or manganese complexes have been developed for milder and more sustainable reductive aminations. organic-chemistry.orgrsc.org
A related synthetic approach has been demonstrated in the synthesis of 3-((phenyl)(ethylamino)methyl)-4-hydroxy-2H-chromen-2-one derivatives. This involves a one-pot, three-component reaction of 4-hydroxycoumarin (B602359), an aromatic aldehyde, and ethylamine, catalyzed by biogenic ZnO nanoparticles. chimicatechnoacta.ru This reaction proceeds through the formation of a C-N bond from the aldehyde and amine, followed by addition to the coumarin scaffold, showcasing the feasibility of incorporating amino functionalities into the chromen-2-one core structure. chimicatechnoacta.ru
Table 1: Key Reagents in Reductive Amination
| Reagent Type | Examples | Function |
|---|---|---|
| Carbonyl Compound | Aldehydes, Ketones | Provides the carbon backbone for the new amine. |
| Amine Source | Ammonia, Primary Amines, Secondary Amines | Provides the nitrogen atom for the new amine. |
| Reducing Agent | NaBH₄, NaBH₃CN, NaBH(OAc)₃, H₂/Catalyst | Reduces the imine/iminium ion intermediate. masterorganicchemistry.comorganic-chemistry.orgrsc.org |
Mechanisms of Rearrangement and Transformation
The 2H-chromen-2-one scaffold and its derivatives are known to undergo a variety of rearrangement and transformation reactions, leading to diverse heterocyclic systems. These transformations are often initiated by the reaction of the chromene core with nucleophiles or by thermal or photochemical stimuli.
One significant rearrangement pathway for related systems involves the reaction of 2-imino-2H-chromene-3-carboxamides with dinucleophiles. mdpi.com For instance, the reaction with anthranilic acid under non-acidic conditions can lead to a rearrangement forming 3-hetaryl-2-oxo-2H-chromenes. The proposed mechanism involves the initial attack of the N-nucleophile on the iminochromene, followed by a series of ring-opening and ring-closing events to yield the rearranged product. mdpi.com
In other complex systems, such as 3-(chromenylmethylene) mdpi.comarabjchem.orgbenzodiazepinone, treatment with nucleophiles like potassium hydroxide (B78521) or ammonium (B1175870) acetate (B1210297) induces ring rearrangements to form pyranobenzodiazepine and pyridobenzodiazepine derivatives, respectively. arabjchem.org These reactions highlight the susceptibility of the γ-pyrone ring in chromone-type structures to nucleophilic attack, leading to ring-opening/ring-closure (RORC) sequences that generate new heterocyclic frameworks. arabjchem.org
Furthermore, the synthesis of 2H-benzo[h]chromenes can proceed through a cascade reaction involving the in-situ generation of ortho-quinone methides (o-QMs). researchgate.net Aniline-catalyzed reactions of cinnamaldehyde (B126680) with naphthols can generate o-QMs, which then undergo intramolecular cycloaddition to form the benzo[h]chromene skeleton. researchgate.net While this describes the formation of an isomer, it points to the potential of the benzo[h]chromen-2-one system to be involved in or be synthesized from transformations involving highly reactive intermediates like o-QMs.
The Claisen rearrangement is another classical transformation that can be relevant to phenyl-substituted ether derivatives of chromenones. youtube.com This pericyclic reaction involves the masterorganicchemistry.commasterorganicchemistry.com-sigmatropic rearrangement of an allyl phenyl ether to an ortho-allyl phenol upon heating. youtube.com While not a direct rearrangement of the chromen-2-one ring itself, functionalization of the phenyl substituent with an allyl ether group could open avenues for such transformations, leading to novel substitution patterns.
Table 2: Compound Names Mentioned in the Article
| Compound Name |
|---|
| This compound |
| 3-formyl-2H-benzo[h]chromen-2-one |
| Sodium borohydride |
| Sodium cyanoborohydride |
| Sodium triacetoxyborohydride |
| 3-((phenyl)(ethylamino)methyl)-4-hydroxy-2H-chromen-2-one |
| 4-hydroxycoumarin |
| Ethylamine |
| 2-imino-2H-chromene-3-carboxamides |
| 3-hetaryl-2-oxo-2H-chromenes |
| Anthranilic acid |
| 3-(chromenylmethylene) mdpi.comarabjchem.orgbenzodiazepinone |
| Potassium hydroxide |
| Ammonium acetate |
| Pyranobenzodiazepine |
| Pyridobenzodiazepine |
| 2H-benzo[h]chromenes |
| Cinnamaldehyde |
| Naphthols |
| Allyl phenyl ether |
Advanced Spectroscopic Characterization Techniques for 3 Phenyl 2h Benzo H Chromen 2 One
Nuclear Magnetic Resonance (NMR) Spectroscopy
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the structure of organic compounds in solution. By analyzing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and spatial arrangement of atoms.
High-Resolution ¹H and ¹³C NMR Chemical Shift Assignments
High-resolution ¹H (proton) and ¹³C (carbon-13) NMR spectroscopy are fundamental for the characterization of 3-phenyl-2H-benzo[h]chromen-2-one. The chemical shifts (δ), reported in parts per million (ppm), indicate the electronic environment of each unique proton and carbon atom in the molecule.
In the ¹H NMR spectrum of a related compound, 2-phenyl-2H-benzo[h]chromene, the aromatic protons appear in the downfield region, typically between δ 7.22 and 8.27 ppm. nih.gov The protons on the chromene ring system also show distinct signals. nih.gov For instance, the proton at the C4 position of the coumarin (B35378) ring in similar structures is often observed as a singlet around δ 7.70 ppm. nih.gov
The ¹³C NMR spectrum provides complementary information, with signals corresponding to each carbon atom. The carbonyl carbon (C=O) of the lactone ring is characteristically found in the highly deshielded region of the spectrum, often above δ 160 ppm. nih.govchimicatechnoacta.ru Aromatic and olefinic carbons typically resonate between δ 115 and 155 ppm, while any aliphatic carbons would appear in the upfield region. nih.govchimicatechnoacta.ru
Detailed ¹H and ¹³C NMR data for various substituted 2H-chromen-2-one derivatives have been extensively reported, providing a solid basis for the assignment of signals in this compound. nih.govchimicatechnoacta.ru For example, in 6-chloro-3-phenyl-2H-chromen-2-one, the singlet for the H-4 proton is at δ 7.73 ppm, and the carbonyl carbon is at δ 160.02 ppm. nih.gov
Interactive Table: Representative NMR Chemical Shifts for Phenyl-Chromenone Scaffolds
Note: The following table is a representative example based on data from similar structures. Actual values for this compound may vary.
| Atom Position | ¹H Chemical Shift (δ, ppm) | ¹³C Chemical Shift (δ, ppm) |
| C2 (C=O) | - | ~160.0 |
| C3 | - | ~128.0 |
| C4 | ~7.7 (s) | ~140.0 |
| Phenyl H (ortho) | ~7.6 (m) | ~128.5 |
| Phenyl H (meta) | ~7.4 (m) | ~128.7 |
| Phenyl H (para) | ~7.4 (m) | ~129.0 |
| Benzo ring H | ~7.2-8.3 (m) | ~116-154 |
Two-Dimensional NMR Methodologies for Structural Elucidation
COSY (Correlation Spectroscopy): This ¹H-¹H correlation experiment identifies protons that are spin-spin coupled, typically those on adjacent carbons. sdsu.eduyoutube.com It is invaluable for tracing the connectivity within the phenyl and benzo rings of the molecule. Cross-peaks in a COSY spectrum connect coupled protons, allowing for the step-by-step assembly of spin systems. researchgate.net
HSQC (Heteronuclear Single Quantum Coherence): This ¹H-¹³C correlation experiment shows which proton is directly attached to which carbon. sdsu.edu Each cross-peak in an HSQC spectrum corresponds to a C-H bond, providing a direct link between the proton and carbon skeletons of the molecule.
HMBC (Heteronuclear Multiple Bond Correlation): This ¹H-¹³C long-range correlation experiment reveals couplings between protons and carbons that are two or three bonds apart (²JCH and ³JCH). sdsu.edu HMBC is crucial for connecting different fragments of the molecule. For example, it can show correlations from the protons on the phenyl ring to the C3 carbon of the chromenone core, confirming their connectivity. It also helps to assign quaternary (non-protonated) carbons, such as the carbonyl carbon (C2) and the carbon to which the phenyl group is attached (C3), by observing their correlations to nearby protons. researchgate.netresearchgate.net
Together, these 2D NMR methods provide a comprehensive and unambiguous picture of the molecular structure of this compound. researchgate.net
Vibrational Spectroscopy
Fourier Transform Infrared (FT-IR) Spectroscopy Analysis
Fourier Transform Infrared (FT-IR) spectroscopy measures the absorption of infrared radiation by a molecule, which excites its vibrational modes (stretching, bending). The resulting spectrum is a plot of absorbance versus wavenumber (cm⁻¹). For this compound, key characteristic absorption bands are expected for its constituent functional groups. sciepub.com
C=O Stretching: The most prominent peak in the FT-IR spectrum of a coumarin is the stretching vibration of the lactone carbonyl group. This typically appears as a strong absorption in the range of 1680-1750 cm⁻¹. chimicatechnoacta.ruresearchgate.net
C=C Stretching: Aromatic C=C bond stretching vibrations from the phenyl and benzo rings give rise to several bands in the 1450-1610 cm⁻¹ region. researchgate.netnih.gov
C-O Stretching: The C-O stretching vibrations of the lactone ring are expected in the 1000-1300 cm⁻¹ range.
C-H Bending: Out-of-plane C-H bending vibrations for the aromatic rings appear in the 690-900 cm⁻¹ region and can provide information about the substitution pattern.
Interactive Table: Expected FT-IR Absorption Bands for this compound
| Vibrational Mode | Functional Group | Expected Wavenumber (cm⁻¹) | Intensity |
| Stretching | Lactone C=O | 1680 - 1750 | Strong |
| Stretching | Aromatic C=C | 1450 - 1610 | Medium to Weak |
| Stretching | C-O (Lactone) | 1000 - 1300 | Medium |
| Bending | Aromatic C-H | 690 - 900 | Medium to Strong |
Raman Spectroscopy Applications in Molecular Characterization
Raman spectroscopy is a complementary technique to FT-IR. It involves scattering of monochromatic light from a laser source. While FT-IR is sensitive to polar bonds and asymmetric vibrations, Raman spectroscopy is particularly useful for identifying non-polar bonds and symmetric vibrations. rsc.orgresearchgate.net
For a molecule like this compound, Raman spectroscopy can provide valuable information:
It can clearly identify the symmetric stretching vibrations of the aromatic rings, which are often weak in the IR spectrum. chemicalbook.com
The C=C bond vibrations within the fused ring system and the phenyl substituent would yield strong Raman signals. nih.gov
Surface-Enhanced Raman Spectroscopy (SERS) can be used to detect even trace amounts of coumarin derivatives, highlighting the sensitivity of the technique for this class of compounds. rsc.orgresearchgate.net
The combination of FT-IR and Raman spectroscopy provides a more complete vibrational analysis of the molecule than either technique alone. nih.gov
Mass Spectrometry (MS) and Fragmentation Pathway Analysis
Mass spectrometry (MS) is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It provides the exact molecular weight and, through analysis of fragmentation patterns, valuable structural information.
For this compound, high-resolution mass spectrometry (HRMS) would be used to determine its exact molecular formula. The primary fragmentation pathway for coumarins under electron ionization (EI) conditions typically involves the loss of a neutral carbon monoxide (CO) molecule from the lactone ring. benthamopen.com
A plausible fragmentation pathway for this compound would be:
Molecular Ion (M⁺·): The initial species detected, which gives the molecular weight of the compound.
Loss of CO: The molecular ion readily loses a molecule of CO (28 Da), a characteristic fragmentation for coumarins, to form a stable benzofuran (B130515) radical ion. benthamopen.com
Further Fragmentation: This initial fragment can undergo further cleavages, such as loss of a hydrogen atom or rearrangements involving the phenyl substituent, leading to a series of smaller fragment ions that can be used to piece together the original structure. benthamopen.comsciepub.com
Electrospray ionization (ESI), often coupled with tandem mass spectrometry (MS/MS), can also be used to study the fragmentation. sciepub.com In this method, a protonated molecule [M+H]⁺ is generated and then fragmented to reveal structural details. sciepub.com For example, in a related compound, fragmentation led to an acylium ion (m/z 105), corresponding to the benzoyl group. sciepub.com This type of analysis provides robust confirmation of the compound's identity and structure.
High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination
High-Resolution Mass Spectrometry (HRMS) is a critical tool for the unambiguous identification of organic compounds by providing a highly accurate mass measurement of the parent ion. This technique allows for the determination of the elemental composition of a molecule with a high degree of confidence, distinguishing it from other compounds with the same nominal mass. For derivatives of 2H-chromen-2-one, HRMS has been successfully employed to confirm their molecular formulas. For instance, the exact masses of various substituted 3-(phenyl(ethylamino)methyl)-4-hydroxy-2H-chromen-2-one derivatives have been determined using HRMS with an electrospray ionization (ESI) source, confirming their elemental compositions. chimicatechnoacta.ru
While specific HRMS data for this compound is not detailed in the provided search results, the application of this technique to closely related coumarin structures underscores its importance in the definitive characterization of such compounds. chimicatechnoacta.ru
Correlation of Fragmentation Patterns with Electronic Charge Distribution using Semi-Empirical Methods
The fragmentation of coumarin derivatives in mass spectrometry can be rationalized by correlating the observed fragment ions with the electronic charge distribution within the molecule, often calculated using semi-empirical methods like AM1 (Austin Model 1). sciepub.comsciepub.com This approach provides a theoretical framework for understanding and predicting the fragmentation pathways.
In a study on a related compound, 3-(2-phenyl-oxo-ethoxy)-2H-chromen-2-one, ESI-MS/MS analysis revealed a pseudo-molecular ion [M+H]⁺ at m/z 281.1 (75%). sciepub.comsciepub.com The major fragment ions observed were at m/z 175 (45%), m/z 119 (80%), and m/z 91.1 (100%). sciepub.comsciepub.com The formation of these fragments was directly linked to the electronic charges on the atoms, with fragmentation often initiated at sites with higher positive charge. sciepub.comsciepub.com For example, the formation of the acylium ion (R-CO⁺) at m/z 105 (30%) was attributed to fragmentation at a carbon atom (C-13) with a significant positive charge (q = 0.28525). sciepub.com This correlation between theoretical charge distribution and experimental fragmentation patterns provides a powerful tool for structural elucidation. sciepub.comsciepub.com
Table 1: Major Fragments of a 3-Substituted Coumarin Derivative in ESI-MS/MS
| m/z | Relative Intensity | Proposed Fragment |
| 281.1 | 75% | [M+H]⁺ |
| 175 | 45% | - |
| 119 | 80% | - |
| 105.1 | 80% | - |
| 91.1 | 100% | - |
Data sourced from studies on a related coumarin derivative. sciepub.comsciepub.com
Electronic Absorption and Emission Spectroscopy
UV-Visible Absorption Profiles and Solvatochromic Effects
The UV-Visible absorption spectra of coumarin derivatives are characterized by absorption bands arising from π-π* and n-π* electronic transitions. nih.gov The position and intensity of these bands are sensitive to the solvent environment, a phenomenon known as solvatochromism.
For a related cyclohexanone (B45756) derivative, a single absorption band was observed between 351 nm and 376 nm in various solvents. nih.gov A bathochromic (red) shift was observed when moving from more polar to less polar solvents, indicating that the excited state is more stabilized by the solvent than the ground state. nih.gov This solvatochromic behavior is crucial for understanding the electronic properties of the molecule and its potential applications in areas like molecular sensing and probes.
Fluorescence Emission Studies and Quantum Yield Determinations
Many coumarin derivatives are known for their fluorescent properties. sciepub.com Upon excitation at an appropriate wavelength, these molecules can emit light at a longer wavelength. The efficiency of this process is quantified by the fluorescence quantum yield (Φf), which is the ratio of the number of photons emitted to the number of photons absorbed.
Time-Resolved Fluorescence for Rotational Dynamics Investigations
Time-resolved fluorescence anisotropy is a powerful technique used to study the rotational dynamics of molecules in solution and the gas phase. worktribe.com By measuring the decay of the fluorescence polarization over time, information about the rotational correlation time can be obtained, which is related to the size and shape of the molecule. worktribe.com
In a study on the fluorescein (B123965) anion, time-resolved photodetachment anisotropy was used as a gas-phase analogue to fluorescence anisotropy to probe its rotational dynamics. worktribe.com The experiments revealed a rotational dephasing time of 725 ± 70 fs. worktribe.com This technique provides valuable insights into the microenvironment of the fluorophore and can be used to study interactions with other molecules.
Single Crystal X-ray Diffraction (SC-XRD) for Solid-State Molecular Geometry
Single crystal X-ray diffraction (SC-XRD) is the definitive method for determining the three-dimensional arrangement of atoms in a crystalline solid. This technique provides precise information on bond lengths, bond angles, and intermolecular interactions.
The crystal structure of a related compound, 3-benzyl-2H-chromen-2-one, was determined to be monoclinic. nih.govnih.gov The pyrone ring was found to be nearly planar, and the benzene (B151609) ring of the benzopyrone unit formed a dihedral angle of 72.86 (2)° with the substituent benzene ring. nih.govnih.gov The crystal structure was stabilized by weak π-π stacking interactions. nih.govnih.gov In another example, 3-(benzo[d]thiazol-2-yl)-2H-chromen-2-one, the benzothiazole (B30560) and chromene ring systems were found to be essentially planar, with an interplanar angle of 6.47 (6)°. nih.gov
Table 2: Crystallographic Data for 3-Benzyl-2H-chromen-2-one
| Parameter | Value |
| Crystal System | Monoclinic |
| a | 11.7704 (4) Å |
| b | 8.2809 (4) Å |
| c | 12.4652 (6) Å |
| β | 108.151 (2)° |
| V | 1154.52 (9) ų |
| Z | 4 |
Data from a study on 3-benzyl-2H-chromen-2-one. nih.gov
This detailed structural information is invaluable for understanding the solid-state packing of the molecule and for correlating its structure with its observed physical and chemical properties.
Computational Chemistry and Theoretical Studies of 3 Phenyl 2h Benzo H Chromen 2 One
Density Functional Theory (DFT) Calculations for Ground State Properties
Density functional theory has become a standard tool for investigating the electronic structure and properties of medium-sized organic molecules like 3-phenyl-2H-benzo[h]chromen-2-one. These calculations provide fundamental insights into the molecule's geometry, vibrational modes, and reactivity.
Geometric Optimization and Vibrational Frequency Analysis
The first step in a computational analysis is typically the optimization of the molecule's geometry to find its most stable, lowest-energy conformation. For coumarin (B35378) derivatives, this is often performed using the B3LYP functional with a 6-31G(d,p) basis set. The optimization process adjusts the bond lengths, bond angles, and dihedral angles until a minimum on the potential energy surface is located.
Following optimization, vibrational frequency analysis is performed. This calculation serves two primary purposes: it confirms that the optimized structure is a true minimum (indicated by the absence of imaginary frequencies), and it provides theoretical vibrational spectra (infrared and Raman). These calculated spectra can be compared with experimental data to validate the computational model. For similar 3-phenylcoumarin (B1362560) structures, the characteristic vibrational modes include the C=O stretching of the lactone ring, C=C stretching vibrations of the aromatic rings, and various C-H bending and stretching modes.
Table 1: Representative Calculated Geometric Parameters for a 3-Phenylcoumarin Core Structure
| Parameter | Bond Length (Å) | Bond Angle (°) | Dihedral Angle (°) |
|---|---|---|---|
| C2=O12 | 1.21 | ||
| C8a-O1 | 1.38 | ||
| C2-C3 | 1.45 | ||
| C3-C1' | 1.48 | ||
| C4a-C4-C3 | 121.5 | ||
| C2-C3-C1' | 120.0 | ||
| O1-C2-C3 | 118.5 | ||
| C4-C3-C1'-C2' | 45.0 |
Note: These are representative values for a generalized 3-phenylcoumarin core and not specific to this compound. The dihedral angle between the coumarin and phenyl rings is a key parameter influencing the electronic properties.
Molecular Electrostatic Potential (MEP) Mapping
Molecular electrostatic potential (MEP) mapping is a valuable tool for visualizing the charge distribution within a molecule and predicting its reactivity towards electrophilic and nucleophilic attack. The MEP surface is plotted over the molecule's electron density, with different colors representing varying electrostatic potentials.
In coumarin derivatives, the MEP map typically shows a region of high negative potential (often colored red or yellow) around the carbonyl oxygen of the lactone ring, indicating its susceptibility to electrophilic attack. Conversely, regions of positive potential (blue) are usually found around the hydrogen atoms, particularly any acidic protons. For this compound, the extended aromatic system of the benzo[h] moiety would also influence the MEP, creating a complex landscape of electron-rich and electron-poor regions that are crucial for understanding intermolecular interactions.
Global Reactivity Descriptors (e.g., Hardness, Softness)
Global reactivity descriptors, derived from the energies of the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO), provide a quantitative measure of a molecule's stability and reactivity. Key descriptors include:
Chemical Hardness (η): A measure of the molecule's resistance to changes in its electron distribution. It is calculated as (ELUMO - EHOMO) / 2. A larger HOMO-LUMO gap corresponds to greater hardness and lower reactivity.
Chemical Softness (S): The reciprocal of hardness (S = 1/η). Soft molecules are more polarizable and reactive.
These descriptors are instrumental in rationalizing the reactivity patterns of molecules in various chemical reactions. For 3-phenylcoumarins, the introduction of different substituents on the phenyl ring or the coumarin core can significantly alter the HOMO-LUMO gap and, consequently, the molecule's hardness and reactivity profile.
Table 2: Example of Calculated Global Reactivity Descriptors for a Phenylcoumarin Derivative
| Parameter | Energy (eV) |
|---|---|
| EHOMO | -6.2 |
| ELUMO | -2.5 |
| Energy Gap (ΔE) | 3.7 |
| Hardness (η) | 1.85 |
| Softness (S) | 0.54 |
Note: These values are illustrative and depend on the specific computational method and the full molecular structure.
Time-Dependent Density Functional Theory (TDDFT) for Excited State Properties
To understand the photophysical behavior of this compound, such as its absorption and fluorescence, time-dependent density functional theory (TD-DFT) is employed. This method allows for the calculation of electronic transition energies and oscillator strengths, which correspond to the molecule's UV-visible absorption spectrum.
Electronic Absorption and Emission Spectra Prediction
TD-DFT calculations, often using functionals like B3LYP or CAM-B3LYP, can predict the vertical excitation energies from the ground state (S0) to various excited states (S1, S2, etc.). The calculated absorption maxima (λmax) and their corresponding oscillator strengths provide a theoretical UV-visible spectrum. For coumarin derivatives, the main absorption bands are typically attributed to π-π* transitions within the conjugated system.
Similarly, by optimizing the geometry of the first excited state (S1), it is possible to calculate the emission energy, corresponding to fluorescence. The difference between the absorption and emission energies gives the Stokes shift, a critical parameter in fluorescent molecules. The nature of the orbitals involved in the electronic transitions (e.g., HOMO to LUMO) provides insight into the character of the excited state.
Analysis of Intramolecular Charge Transfer (ICT) Phenomena
Many fluorescent coumarins exhibit intramolecular charge transfer (ICT) upon photoexcitation. In this process, electron density moves from an electron-donating part of the molecule to an electron-accepting part. In 3-phenylcoumarins, the phenyl group can act as a donor or acceptor depending on its substitution and its dihedral angle with respect to the coumarin core.
TD-DFT is a powerful tool for analyzing ICT. By examining the molecular orbitals involved in the electronic transition, it is possible to identify the donor and acceptor regions. For example, if the HOMO is localized on one part of the molecule and the LUMO on another, the HOMO→LUMO transition will have a strong ICT character. This charge separation in the excited state is often responsible for the large Stokes shifts and solvent-dependent fluorescence (solvatochromism) observed in many coumarin derivatives. For this compound, the extended π-system of the benzo group fused to the coumarin core would play a significant role in modulating the ICT characteristics.
Frontier Molecular Orbital (FMO) Analysis
Frontier Molecular Orbital (FMO) theory is a fundamental concept in chemistry for describing and predicting chemical reactivity and electronic properties. wikipedia.orgyoutube.com It focuses on the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). youtube.com The HOMO, being the outermost orbital containing electrons, acts as an electron donor, while the LUMO is the innermost orbital without electrons and can act as an electron acceptor. youtube.com The interaction between these two orbitals governs the structure and reactivity of the molecule. wikipedia.org
The energies of the HOMO and LUMO orbitals and the energy gap (ΔE) between them are critical parameters that determine a molecule's electronic properties and reactivity. irjweb.com The HOMO-LUMO gap is a measure of the molecule's excitability; a smaller gap indicates that the molecule can be excited more easily and is generally associated with higher chemical reactivity and lower stability. nih.gov These values are typically calculated using DFT methods. irjweb.comtaylorfrancis.com
For instance, a computational study on a related compound, 4-(2-Oxo-2H-benzo[h]chromen-4-ylmethoxy)-benzaldehyde benzofuran (B130515) derivative, calculated the HOMO energy to be -7.119 eV and the LUMO energy to be -4.999 eV, resulting in an energy gap of 2.12 eV. researchgate.net Another study on 6-phenylazo-3-(p-tolyl)-2H-chromen-2-one also involved the calculation of its HOMO-LUMO energy gap. nih.gov The energy gap can be influenced by the presence of different substituent groups on the coumarin core. researchgate.net Generally, electron-donating groups tend to increase the HOMO energy level, while electron-withdrawing groups lower the LUMO energy level, both of which can lead to a smaller energy gap.
Table 1: Representative FMO Data for Related Chromenone Derivatives
| Compound | HOMO (eV) | LUMO (eV) | Energy Gap (ΔE) (eV) | Source |
|---|---|---|---|---|
| 4-(2-Oxo-2H-benzo[h]chromen-4-ylmethoxy)-benzaldehyde benzofuran derivative | -7.119 | -4.999 | 2.12 | researchgate.net |
The HOMO-LUMO energy gap is directly related to the electronic transitions within a molecule. schrodinger.com The energy required to excite an electron from the HOMO to the LUMO corresponds to the lowest energy electronic absorption, which can be measured by UV-Vis spectroscopy. schrodinger.com A smaller energy gap suggests that the molecule will absorb light at longer wavelengths. reddit.com
The distribution of the HOMO and LUMO orbitals also provides insight into the molecule's reactivity. The HOMO is typically localized on the electron-rich parts of the molecule, indicating the sites for electrophilic attack. Conversely, the LUMO is found on electron-deficient regions, marking the sites for nucleophilic attack. youtube.com In coumarin derivatives, the reactivity is often centered on the C3 and C4 positions of the pyranone ring. nih.gov For this compound, the fused benzo ring and the C3-phenyl substituent would significantly influence the electron density distribution across the HOMO and LUMO, thereby dictating its specific reactivity in various chemical reactions. rsc.org
Non-Linear Optical (NLO) Property Predictions
Non-linear optical (NLO) materials are substances that exhibit a nonlinear response to an applied optical field, a property that is crucial for applications in optoelectronics and photonics. ijsr.net Organic molecules, particularly those with extended π-conjugation and donor-acceptor groups, often show significant NLO properties. ijsr.net Computational methods are widely used to predict the NLO behavior of molecules by calculating their polarizability and hyperpolarizability.
The NLO response of a molecule is quantified by its polarizability (α) and, more importantly, its first-order hyperpolarizability (β). Polarizability describes the linear response of the electron cloud to an electric field, while hyperpolarizability describes the non-linear, second-order response. researchgate.net Large hyperpolarizability values are indicative of a strong NLO response. ijsr.net These parameters can be calculated using DFT methods, often in conjunction with a Polarizable Continuum Model (PCM) to simulate solvent effects. ijsr.net
Computational studies on various coumarin derivatives have shown that they can possess significant hyperpolarizability. For example, a study on 6-phenylazo-3-(p-tolyl)-2H-chromen-2-one calculated its first-order hyperpolarizability (β) and polarizability (α) to evaluate its NLO potential. nih.gov Similarly, research on 3-styryl coumarin derivatives has also focused on calculating these properties to assess their NLO behavior. ijsr.net
Table 2: Representative NLO Data for a Related Chromenone Derivative
| Compound | Method | Dipole Moment (μ) (Debye) | Polarizability (α) (esu) | First Hyperpolarizability (β) (esu) | Source |
|---|
The NLO properties of coumarins are strongly dependent on their molecular structure. Key structural features that enhance NLO activity include:
Extended π-Conjugation: The fused benzo ring in this compound extends the conjugated system of the coumarin core, which is favorable for NLO properties. rsc.org
Donor-Acceptor Groups: The presence of electron-donating groups (like -OH, -NH2) and electron-withdrawing groups (like -NO2, -CN) at different ends of the π-conjugated system facilitates intramolecular charge transfer (ICT). This ICT is a primary mechanism for generating a large hyperpolarizability. ijsr.net
Molecular Geometry: Planarity of the molecule enhances π-electron delocalization, which generally leads to better NLO properties. nih.gov
By strategically modifying the substituents on the phenyl ring or the benzo[h]chromen-2-one core, the NLO response can be fine-tuned. The relationship between the HOMO-LUMO gap and hyperpolarizability is often inverse; a smaller energy gap usually corresponds to a larger hyperpolarizability, as the electrons are more easily polarized. nih.gov
Topological Analysis of Electron Density
Topological analysis of the electron density (ρ(r)) is a powerful computational tool derived from the Quantum Theory of Atoms in Molecules (QTAIM). nih.govuniautonoma.edu.co It allows for a rigorous definition of atoms, chemical bonds, and molecular structure based on the topology of the electron density field. Another related method is the analysis of the Electron Localization Function (ELF), which provides insight into electron pairing and localization, helping to classify chemical bonds as covalent, ionic, or metallic. canterbury.ac.ukresearchgate.net
For a molecule like this compound, such an analysis would reveal detailed information about its chemical bonding. The analysis identifies critical points in the electron density, such as bond critical points (BCPs), which characterize the nature of the chemical bonds. uniautonoma.edu.co Parameters evaluated at the BCP, like the electron density (ρ), its Laplacian (∇²ρ), and the ellipticity (ε), can distinguish between shared (covalent) and closed-shell (ionic, van der Waals) interactions. uniautonoma.edu.co
Hirshfeld Surface Analysis for Intermolecular Interactions in Crystalline Structures
Hirshfeld surface analysis is a modern computational tool used to visualize and quantify intermolecular interactions within a crystalline environment. mdpi.comgithub.io The Hirshfeld surface is generated by partitioning the crystal's electron density into regions associated with each molecule. By mapping various properties onto this surface, one can gain detailed insights into close intermolecular contacts.
For a molecule like this compound, the analysis would typically reveal a variety of interactions:
H···H contacts : Often the most abundant, representing van der Waals forces. nih.gov
O···H/H···O contacts : Indicative of hydrogen bonding, which can be significant given the carbonyl oxygen.
C···H/H···C contacts : Weak C-H···π or other van der Waals interactions.
C···C contacts : Suggestive of π-π stacking interactions between the aromatic rings, which are visualized as adjacent red and blue triangles on the Hirshfeld shape-index map. nih.gov
Studies of similar heterocyclic compounds show that H···H, O···H/H···O, and C···H/H···C contacts are the most significant contributors to crystal packing. nih.govnih.gov
Table 3: Illustrative Percentage Contributions of Intermolecular Contacts from Hirshfeld Surface Analysis (Note: This data is illustrative, based on analyses of similar crystalline structures nih.gov.)
| Interaction Type | Contribution (%) |
|---|---|
| H···H | 45 - 55% |
| O···H/H···O | 15 - 25% |
| C···H/H···C | 10 - 20% |
| C···C | 5 - 10% |
| Other | < 5% |
Dye-Sensitized Solar Cell (DSSC) Sensitizers
Derivatives of 2H-benzo[h]chromen-2-one, also known as benzo[h]coumarin, are being explored as photosensitizers in Dye-Sensitized Solar Cells (DSSCs). These compounds are part of the broader coumarin family, which is recognized for its significant potential in converting solar energy into electricity due to its strong photoresponse in the visible light spectrum. acs.org The core structure of these dyes typically follows a donor-π-acceptor (D-π-A) framework, which is crucial for efficient charge separation and injection into the semiconductor's conduction band.
In this D-π-A architecture, the coumarin moiety can act as the electron donor. The structure is then modified with a π-conjugated spacer and an acceptor group, which is often a cyanoacrylic acid unit that also serves to anchor the dye to the titanium dioxide (TiO₂) surface of the solar cell. mdpi.comnih.gov The efficiency of these dyes is highly dependent on their molecular engineering, including the nature of the donor group, the length and type of the π-spacer, and the anchoring group.
Research on related coumarin derivatives has shown that strategic modifications can enhance their performance in DSSCs. For instance, introducing an additional donor group can broaden the light absorption range and increase the molar extinction coefficient, which improves the light-harvesting ability. acs.org Furthermore, computational studies using Time-Dependent Density Functional Theory (TD-DFT) are often employed to predict the electronic structure and optical properties of new coumarin derivatives, helping to identify key parameters for evaluating their potential efficiency as DSSC sensitizers. rsc.org These parameters include the position and width of the absorption bands and the energy level of the Lowest Unoccupied Molecular Orbital (LUMO) relative to the conduction band of the TiO₂. rsc.org
The following table summarizes the performance of a set of coumarin-based dyes from a study on 3-ethynylaryl derivatives, illustrating the impact of different structural components on DSSC performance.
| Dye ID | Coumarin Substitution | π-Spacer | Jsc (mA·cm⁻²) | Voc (mV) | Fill Factor (ff) | PCE (η%) |
| 8 | 6,7-dimethoxy | Thieno[3,2-b]thiophene | 9.28 | 367 | 0.59 | 2.00 |
| 9a | 6,7-dimethoxy | Bithiophene | 8.04 | 338 | 0.59 | 1.60 |
| 9b | 5,7-dimethoxy | Bithiophene | 10.19 | 309 | 0.50 | 1.57 |
| 10 | 6,7-dimethoxy | Thiophene | 7.97 | 342 | 0.58 | 1.58 |
| Data sourced from a study on 3-ethynylaryl coumarin dyes. nih.gov |
These findings underscore the importance of molecular design in optimizing coumarin-based sensitizers for DSSCs. The fusion of a benzo ring to form the benzo[h]coumarin structure can further modify the electronic properties, potentially enhancing the performance of these dyes in solar energy conversion applications. researchgate.netresearchgate.net
Advanced Materials Science and Optoelectronic Applications of Benzo H Chromen 2 One Derivatives
Organic Light-Emitting Diodes (OLEDs) and Fluorescent Materials
Derivatives of 2H-benzo[h]chromen-2-one are promising candidates for use in organic light-emitting diodes (OLEDs) and as advanced fluorescent materials. Their inherent fluorescence, which can be tuned across the visible spectrum by chemical modification, is a key attribute. The combination of the benzo[h]chromen-2-one core with other aromatic systems, such as a phenyl group at the 3-position, can lead to materials with high quantum yields and thermal stability, which are critical for device longevity and performance.
Research into related coumarin derivatives has demonstrated their potential as light-emitting materials. For instance, a computational investigation of a 4-(2-Oxo-2H-benzo[h]chromen-4-ylmethoxy)-benzaldehyde benzofuran (B130515) coumarin derivative highlighted its suitability for OLED applications. Similarly, other coumarin derivatives have been developed as blue light emitters, a crucial component for producing white light in OLED displays. The introduction of a fluorine atom into the coumarin structure, as in 2-(6-Fluoro-2-oxo-2H-chromen-4-ylmethoxy)-benzoic acid methyl ester, has been shown to yield high color purity and favorable CIE chromaticity coordinates, making it a potential candidate for blue OLEDs.
The photoluminescent properties of these compounds are often governed by intramolecular charge transfer (ICT), which can be modulated by the strategic placement of electron-donating and electron-withdrawing groups. Studies on 3-acetyl-2H-chromen-2-ones and their phenylhydrazone derivatives have shown that emission wavelengths can be systematically tuned. For example, phenylhydrazone derivatives of 3-acetyl-coumarins exhibit emission wavelengths in the range of 438 to 482 nm.
Furthermore, the development of materials exhibiting thermally activated delayed fluorescence (TADF) is a significant area of OLED research, as it allows for the harvesting of both singlet and triplet excitons, leading to potentially 100% internal quantum efficiency. While specific studies on TADF in this compound are not widely available, the donor-acceptor (D-A) or donor-acceptor-donor (D-A-D) structures often used to achieve TADF are analogous to the structures of functionalized coumarins. For example, D-A-D emitters based on a mdpi.combenzothieno[3,2-b]benzothiophene-tetraoxide acceptor have shown promising TADF properties for high-efficiency OLEDs.
The table below presents photophysical data for a series of fluorescent 3-(benzo[d]thiazol-2-yl)-2H-chromen-2-one derivatives, illustrating how substituents on the benzo[h]chromen-2-one framework can influence their fluorescent properties.
| Compound ID | Substituents | Absorption λmax (nm) | Emission λmax (nm) | Stokes Shift (nm) |
| 9a | H | 398 | 440 | 42 |
| 9b | 6-Br | 400 | 442 | 42 |
| 9c | 8-OCH₃ | 402 | 450 | 48 |
| 9d | 6,8-di-Br | 405 | 445 | 40 |
| 9e | 6-Br, 8-OCH₃ | 408 | 452 | 44 |
| 9f | 6-Cl | 400 | 443 | 43 |
| 9g | 6-Cl, 8-OCH₃ | 407 | 451 | 44 |
| 9h | 6,8-di-Cl | 404 | 444 | 40 |
| Data sourced from a study on fluorescent benzothiazolyl-coumarin hybrids. |
These findings demonstrate that the benzo[h]chromen-2-one scaffold is a versatile platform for creating novel fluorescent materials with tunable properties suitable for OLEDs and other display technologies. The phenyl substitution at the 3-position is expected to further enhance the π-conjugation and influence the electronic and photophysical characteristics of the resulting materials.
Structure Activity Relationship Sar and Mechanistic Investigations in Biological Systems Excluding Clinical Human Trials
In Silico Approaches to Ligand-Target Interactions
Computational methods have been instrumental in predicting and understanding the interactions between 3-phenyl-2H-benzo[h]chromen-2-one and its biological targets. These in silico approaches provide a foundational understanding of the compound's biological activity.
Molecular Docking Simulations for Binding Mode Elucidation
Molecular docking simulations have been a key tool in elucidating the binding modes of coumarin-based compounds, including derivatives of this compound, with various protein targets. These studies provide insights into the specific interactions that govern the compound's biological effects.
For instance, docking studies on a series of 3-phenylcoumarin (B1362560) derivatives targeting monoamine oxidase B (MAO-B) have highlighted the importance of the 3-phenyl ring for potent inhibition. utupub.fi The coumarin (B35378) scaffold itself is a promising basis for developing potent MAO-B inhibitors. utupub.fi In the context of other targets, such as the epidermal growth factor receptor (EGFR), docking studies of chromenone derivatives have been employed to investigate their potential as cytotoxic agents. researchgate.net
The versatility of the coumarin core is further demonstrated in studies of derivatives designed as atypical antipsychotic agents. Molecular docking of these compounds into dopamine (B1211576) and serotonin (B10506) receptors has been used to predict their binding affinities and guide the synthesis of new derivatives with potentially improved pharmacological profiles. researchgate.netnih.gov These simulations often reveal crucial hydrogen bond networks and other non-covalent interactions between the ligand and the protein's active site, which are essential for biological activity. researchgate.netnih.gov
Furthermore, in the study of 3-phenyl coumarin derivatives as substrates for cytochrome P450 enzymes like CYP2A13, docking analyses have successfully demonstrated how different substituents on the coumarin and phenyl rings affect the affinity of the compounds for the enzyme's active site. nih.gov
Homology Modeling for Protein Target Structure Prediction
In situations where the crystal structure of a target protein is not available, homology modeling serves as a crucial tool to generate a three-dimensional model based on the known structure of a related homologous protein. This predicted structure can then be used for molecular docking simulations to study ligand-target interactions.
A notable application of this approach involved the investigation of 7-metahalobenzyloxy-2H-chromen-2-one derivatives as inhibitors of the rat monoamine oxidase B (MAO-B) isoform. nih.gov In this study, a homology model of rat MAO-B was constructed to facilitate docking simulations. nih.gov This combined computational approach successfully modeled the binding of a large set of compounds, providing insights into their binding modes and highlighting the significant role of steric effects at position 4 of the chromen-2-one scaffold. nih.gov The predictive power of the model, validated by the good correlation between predicted and experimental activities, guided the design of new, more potent, and selective MAO-B inhibitors. nih.gov
Chemical Descriptor Estimations for Biological Activity Confirmation
The biological activity of a compound is intrinsically linked to its physicochemical properties, which can be quantified by chemical descriptors. The estimation of these descriptors is a key component of in silico analysis to predict a compound's pharmacokinetic properties and potential for oral bioavailability.
One of the most widely used frameworks for this purpose is Lipinski's Rule of Five. This rule outlines several molecular properties that are common in orally active drugs. For a series of novel 3-((phenyl)(ethylamino)methyl)-4-hydroxy-2H-chromen-2-one derivatives, in silico ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) studies were conducted. chimicatechnoacta.ru The results indicated that the synthesized compounds adhered to Lipinski's Rule of Five, suggesting good potential for oral bioavailability. chimicatechnoacta.ru
Furthermore, structure-activity relationship (SAR) studies often highlight the importance of properties like lipophilicity (log P). For instance, in a study of 4H-benzo[h]chromene derivatives, it was found that antitumor activity was significantly influenced by the lipophilicity of the substituents, with more hydrophobic groups being more beneficial for activity. nih.gov Similarly, SAR studies on benzothiazole-phenyl analogs as dual inhibitors of soluble epoxide hydrolase (sEH) and fatty acid amide hydrolase (FAAH) have explored the impact of various substituents on metabolic stability, a key parameter in drug design. nih.gov
In Vitro Mechanistic Studies of Biological Activity
In vitro studies provide experimental validation for the hypotheses generated from in silico analyses, offering a more detailed understanding of the biochemical and cellular mechanisms through which this compound and its analogs exert their biological effects.
Inhibition Mechanisms of Specific Enzyme Systems (e.g., Carbonic Anhydrase Isoforms IX and XII)
Coumarin derivatives have been identified as a novel class of inhibitors for the zinc metalloenzyme carbonic anhydrase (CA), with particular selectivity for the tumor-associated isoforms hCA IX and hCA XII. unimi.itunifi.it These isoforms play a crucial role in the pH regulation of solid tumors, making them attractive targets for cancer therapy. unimi.it
The inhibitory mechanism of coumarins is unique. They are believed to act as "suicide inhibitors." The ester bond in the coumarin's heterocyclic ring is hydrolyzed by the esterase activity of the carbonic anhydrase enzyme. unimi.itunifi.it This in situ hydrolysis yields a corresponding 2-hydroxycinnamic acid derivative, which then acts as the actual inhibitory species by binding to the enzyme's active site and blocking the entry of the natural substrate. unimi.itunifi.it
Studies on various substituted coumarins have demonstrated potent and selective inhibition of hCA IX and hCA XII in the nanomolar range, with significantly less activity against the off-target cytosolic isoforms hCA I and hCA II. unimi.itresearchgate.net For example, a series of 8-substituted coumarins with alkylpiperazine and arylpiperazine chains showed nanomolar potency against hCA IX and hCA XII. researchgate.net Molecular modeling studies have further elucidated the interactions of the hydrolyzed coumarin derivatives within the active sites of these isoforms, providing a rationale for their observed selectivity. unimi.itresearchgate.net The introduction of different substituents on the coumarin or phenyl ring can modulate the inhibitory activity and selectivity against the various CA isoforms. unimi.it
Modulation of Efflux Mechanisms Mediated by ABC Transporters (e.g., P-glycoprotein, MRP1)
Multidrug resistance (MDR) is a major obstacle in cancer chemotherapy and is often mediated by the overexpression of ATP-binding cassette (ABC) transporters, such as P-glycoprotein (P-gp) and Multidrug Resistance-Associated Protein 1 (MRP1). These transporters actively efflux chemotherapeutic drugs from cancer cells, reducing their intracellular concentration and efficacy.
Recent research has focused on developing dual-action compounds that can both inhibit cancer-related enzymes and reverse MDR. In this context, hybrids containing a coumarin group have been synthesized and investigated as dual inhibitors of P-gp and hCA XII. nih.gov The rationale behind this approach is that the inhibition of hCA XII can modulate the efflux activity of P-gp. Specifically, hCA XII inhibition leads to a decrease in intracellular pH, which in turn reduces the ATPase activity of P-gp, thereby impairing its drug efflux function. nih.gov
A series of N,N-bis(alkanol)amine aryl diester derivatives featuring a coumarin moiety were designed to act as chemosensitizers. nih.gov These compounds aim to synergistically overcome P-gp-mediated MDR in cancer cells that co-express both P-gp and hCA XII. By inhibiting both targets, these coumarin-containing compounds can potentially restore the effectiveness of conventional anticancer agents that are substrates of ABC transporters. nih.gov
Anti-Proliferative Activity Mechanisms (General In Vitro)
The anti-proliferative activity of this compound and its derivatives has been a subject of significant interest in medicinal chemistry. These compounds have demonstrated the ability to inhibit the growth of various cancer cell lines through diverse mechanisms of action. Studies have shown that chromene-based compounds can induce cell cycle arrest and trigger apoptosis, or programmed cell death. nih.gov
One area of investigation has focused on the impact of these compounds on DNA replication. For instance, certain chromene derivatives have been shown to inhibit cell proliferation by preventing the incorporation of bromodeoxyuridine (BrdU) during DNA synthesis. nih.gov This suggests that a key anti-proliferative mechanism involves the disruption of the processes leading to cell division.
Furthermore, the induction of apoptosis by these compounds is a critical aspect of their anti-cancer potential. Research has involved the assessment of protein expression levels associated with cell death pathways. Western blot analyses of cells treated with specific chromene derivatives have provided insights into the molecular signaling cascades that are activated, leading to apoptosis. nih.gov The core this compound scaffold, a type of coumarin, is recognized for its potential in medicinal chemistry, with derivatives being explored for various biological activities, including anticancer properties. ontosight.ai The presence of an amino group at the 6-position and a phenyl group at the 3-position is thought to be a key factor in its ability to interact with biological targets like enzymes and receptors. ontosight.ai
Table 1: In Vitro Anti-Proliferative Activity of Selected Chromene Derivatives
| Compound | Cancer Cell Line | IC50 (µM) | Reference |
| Chromene Derivative 4.25 | Hs578t (Triple Negative Breast Cancer) | Low micromolar range | nih.gov |
| Chromene Derivative 8 | Hs578t (Triple Negative Breast Cancer) | Low micromolar range | nih.gov |
| 2-Iminocoumarin-Triazine 2g | Various human cancer cell lines | Varies | nih.gov |
| Benzoxazole-2-iminocoumarin 4b | Various human cancer cell lines | Varies (noted as highly potent) | nih.gov |
IC50 values represent the concentration of a drug that is required for 50% inhibition in vitro. Data is generalized from the text; specific values were not always provided in the source material.
Antimicrobial Action Mechanisms (General In Vitro)
Derivatives of the benzo[h]chromen-2-one scaffold have been synthesized and evaluated for their antimicrobial properties. Research in this area has led to the development of novel compounds with activity against various pathogenic bacteria. researchgate.netajol.info The core structure is often modified to create new heterocyclic compounds which are then screened for their efficacy. researchgate.netajol.info
For example, chalcones derived from 3-acetyl-2H-benzo[h]chromen-2-one have served as precursors for a range of heterocyclic derivatives, including pyrimidines, pyrazoles, and diazepines. researchgate.netajol.info These synthesized compounds have been tested against both Gram-positive (e.g., Staphylococcus aureus) and Gram-negative (e.g., Escherichia coli) bacteria. researchgate.netajol.info The results of these screenings help to identify promising candidates for further development as antimicrobial agents.
The structure-activity relationship studies in this context aim to understand how different functional groups and structural modifications influence the antimicrobial potency. While the precise mechanisms of action are not always fully elucidated in initial screenings, the inhibition of bacterial growth is a clear indicator of the compound's potential. Some studies have also explored the antifungal activity of related chromene derivatives against various fungal strains. nih.govniscpr.res.in
Table 2: Antimicrobial Screening of Benzo[h]coumarin Derivatives
| Compound | Bacterial Strain | Activity | Reference |
| Benzo[h]coumarin Derivative 6b | Staphylococcus aureus | Noted as having the best result | researchgate.netajol.info |
| Benzo[h]coumarin Derivative 5a | Staphylococcus aureus | Moderate effect | researchgate.netajol.info |
| Benzo[h]coumarin Derivative 8b | Staphylococcus aureus | Slight effect | researchgate.netajol.info |
Activity is described as reported in the source material. Quantitative data such as zone of inhibition or minimum inhibitory concentration were not consistently provided.
Antitubulin Mechanism Analysis for Pyranochromenone Derivatives
The cytoskeleton, and particularly the protein tubulin, is a well-established target for anticancer drugs. Tubulin polymerizes to form microtubules, which are essential for cell division, intracellular transport, and maintenance of cell shape. Disruption of microtubule dynamics can lead to mitotic arrest and subsequent apoptosis in cancer cells.
Pyranochromenone derivatives, which share a core structural similarity with this compound, have been investigated as potential tubulin polymerization inhibitors. nih.gov The colchicine (B1669291) binding site on the tubulin dimer is a key target for many small molecule inhibitors. nih.gov Agents that bind to this site can prevent the assembly of tubulin into microtubules, effectively halting the cell cycle. nih.gov
The anti-cancer mechanism of some of these compounds is thought to be similar to that of colchicine, a known tubulin depolymerizing agent. nih.gov By inhibiting tubulin polymerization, these derivatives can induce mitotic catastrophe and apoptosis in rapidly dividing cancer cells. nih.gov The effectiveness of these compounds is often evaluated by their ability to inhibit tubulin assembly in in vitro assays and by observing their effects on the microtubule network in cancer cells using techniques like confocal microscopy. nih.gov
Development of Lead Skeletons in Medicinal Chemistry Research
The this compound scaffold and its analogs are considered valuable lead skeletons in medicinal chemistry. nih.gov Their inherent biological activities and synthetic accessibility make them attractive starting points for the development of new therapeutic agents. nih.gov The process of lead development involves modifying the core structure to optimize its pharmacological properties.
Researchers have utilized the benzo[h]chromene framework to synthesize a variety of derivatives with diverse biological targets. researchgate.net For example, the fusion of other heterocyclic rings to the benzo[h]chromene nucleus has been explored to create novel chemical entities with enhanced or new biological activities. researchgate.net These efforts are often guided by computational modeling and a deep understanding of the structure-activity relationships.
Structure-Activity Relationships for Potency and Selectivity
Understanding the structure-activity relationship (SAR) is crucial for optimizing the potency and selectivity of drug candidates. For derivatives of this compound, SAR studies have provided valuable insights into how different substituents on the chromene ring and the phenyl group influence their biological activity.
In the development of anticancer agents, the lipophilicity of substituents at the 2- or 3-positions and the nature of fused rings at these positions have been shown to significantly affect the antitumor activity of benzo[h]chromene derivatives. researchgate.net
Rational Design of Analogs with Targeted Biological Profiles
Rational drug design involves the use of computational and structural information to create new molecules with specific biological activities. This approach has been successfully applied to the development of analogs of this compound.
One notable example is the rational design of 2-phenyl-3,4-dihydro-2H-benzo[f]chromen-3-amine derivatives as potent inhibitors of dipeptidyl peptidase 4 (DPP-4), an important target for the treatment of type 2 diabetes. acs.org Starting from a natural product lead, researchers used 3D molecular similarity-based scaffold hopping and electrostatic complementary methods to design novel inhibitors with significantly improved potency. acs.org Docking simulations are often employed to visualize the binding modes of designed compounds within the active site of the target protein, guiding the selection of the most promising candidates for synthesis and biological evaluation. uniba.itacs.org
Similarly, structure-based drug design and molecular docking have been used to develop selective inhibitors of PI3Kα, a key enzyme in a signaling pathway frequently dysregulated in cancer, based on a 6H-benzo[c]chromen scaffold. nih.gov This highlights the versatility of the broader chromene skeleton in the rational design of targeted therapies. The synthesis of dihydrobenzofuro[3,2-b]chromenes as potential inhibitors of the 3-chymotrypsin-like cysteine protease (3CLpro) of SARS-CoV-2 further illustrates the application of rational design to address emerging health threats. nih.gov
Future Research Directions and Perspectives for 3 Phenyl 2h Benzo H Chromen 2 One Research
Advancements in Asymmetric Synthesis and Enantioselective Routes
The synthesis of benzo[h]chromene derivatives often results in racemic mixtures, which contain an equal amount of both enantiomers. nih.gov However, the biological activity of chiral molecules is frequently specific to one enantiomer. This necessitates the development of asymmetric synthesis strategies to produce enantiomerically pure forms of 3-phenyl-2H-benzo[h]chromen-2-one derivatives.
Future research will likely focus on the design and application of chiral catalysts, such as organocatalysts or metal complexes, to control the stereochemical outcome of the cyclization reactions that form the chromene core. For instance, methods involving chiral bases have been explored for the synthesis of related 3-nitro-2-phenyl-2H-chromene derivatives, indicating a promising avenue for achieving enantioselectivity. mdpi.com The development of diastereoselective and enantioselective approaches will be crucial for isolating specific stereoisomers and evaluating their unique biological activities, paving the way for more potent and selective therapeutic agents.
Exploration of Advanced Spectroscopic Probes and Sensors
Coumarin (B35378) derivatives are well-regarded for their inherent fluorescent properties, making them ideal candidates for the development of chemical sensors. iucr.org The this compound scaffold, with its extended conjugation, is expected to possess favorable photophysical characteristics, such as significant Stokes shifts and high quantum yields, which are desirable for fluorescent probes.
Future investigations should explore the functionalization of the this compound core to create selective chemosensors for various analytes. Research has already demonstrated the use of related coumarin-benzothiazole conjugates as fluorescent probes for detecting biothiols and reactive oxygen species like peroxynitrite and hypochlorite. iucr.orgnih.gov By incorporating specific recognition moieties onto the benzo[h]chromene framework, novel probes can be designed for applications in environmental monitoring, cellular imaging, and diagnostics.
Table 1: Potential Applications of Functionalized this compound as Spectroscopic Probes
| Analyte Category | Potential Recognition Moiety | Application Area |
| Metal Ions (e.g., Hg²⁺, Cu²⁺) | Thioether, Amine, Carboxylic Acid | Environmental Science, Bioimaging |
| Anions (e.g., F⁻, CN⁻) | Boronic Acid, Urea (B33335)/Thiourea | Industrial Process Monitoring, Diagnostics |
| Reactive Oxygen Species (ROS) | Boronate Ester | Cellular Biology, Disease Diagnosis |
| Biothiols (e.g., Cysteine) | Michael Acceptor | Biomedical Research, Clinical Diagnostics |
Integration of Machine Learning and Artificial Intelligence in Compound Design
The integration of artificial intelligence (AI) and machine learning (ML) is set to revolutionize medicinal chemistry. emanresearch.org These computational tools can analyze vast datasets to identify patterns and predict the properties of novel compounds, thereby accelerating the drug discovery pipeline. mdpi.comneovarsity.org For this compound, AI can be employed in several ways.
Generative models can be trained on existing libraries of coumarin derivatives to design new molecules with optimized properties, such as enhanced biological activity or improved pharmacokinetic profiles. nih.govatomwise.com Quantitative Structure-Activity Relationship (QSAR) models, powered by machine learning algorithms, can predict the bioactivity of newly designed derivatives, allowing researchers to prioritize the synthesis of the most promising candidates. youtube.com This in silico approach can significantly reduce the time and cost associated with traditional trial-and-error methods. emanresearch.org
Expansion of Applications in Emerging Technologies and Niche Fields
The unique photochemical properties of 2H-benzo[h]chromenes make them attractive for applications beyond biology and medicine. mdpi.comnih.gov A significant area of interest is their use in optical devices, particularly leveraging their photochromic behavior. mdpi.comnih.gov Photochromism, the reversible transformation of a chemical species between two forms with different absorption spectra upon photoirradiation, is a key property for developing materials for optical data storage, molecular switches, and smart windows.
Future research should aim to fine-tune the photochromic properties of this compound derivatives by modifying their electronic structure. This could involve introducing various substituents on the phenyl ring or the benzo[h]chromene core to control the color change, switching speed, and fatigue resistance. These advancements could lead to the development of novel materials for high-tech applications.
Deepening Mechanistic Understanding of Complex Biological Interactions
While the broader class of 3-phenylcoumarins has been investigated for various biological activities, a detailed mechanistic understanding of how this compound derivatives interact with specific biological targets is an essential future pursuit. Studies have shown that 3-phenylcoumarins can act as potent and selective inhibitors of enzymes like monoamine oxidase B (MAO-B), which is relevant for neurodegenerative diseases. frontiersin.orgnih.govnih.gov Furthermore, chromenone scaffolds have been identified as potential inhibitors of cholinesterases, pointing to their potential in managing Alzheimer's disease. nih.govnih.gov
Future research should employ a combination of biochemical assays, structural biology (e.g., X-ray crystallography), and computational modeling to elucidate the precise binding modes and structure-activity relationships (SAR) of these compounds. nih.govnih.gov Understanding how subtle structural modifications affect binding affinity and selectivity will be critical for designing next-generation therapeutic agents with improved efficacy and fewer side effects.
Table 2: Investigated Biological Targets for Chromenone and 3-Phenylcoumarin (B1362560) Scaffolds
| Biological Target | Therapeutic Area | Key Findings |
| Monoamine Oxidase B (MAO-B) | Parkinson's Disease, Depression | 3-Phenylcoumarin scaffold is promising for potent inhibitors. frontiersin.orgnih.gov |
| Acetylcholinesterase (AChE) | Alzheimer's Disease | Chromenone derivatives show inhibitory activity. nih.gov |
| Butyrylcholinesterase (BuChE) | Alzheimer's Disease | Chromenone derivatives can be selective inhibitors. nih.gov |
| P-glycoprotein (P-gp) | Cancer (Multidrug Resistance) | Benzo[f]chromene derivatives show inhibitory effects. nih.gov |
| AcrB Efflux Pump | Bacterial Infections (Multidrug Resistance) | Benzo[h]chromene derivatives act as inhibitors. nih.gov |
Sustainable and Green Chemistry Approaches in Synthesis
The principles of green chemistry are increasingly important in chemical synthesis, aiming to reduce waste, minimize the use of hazardous substances, and improve energy efficiency. The synthesis of this compound and its analogs presents an opportunity to implement these principles.
Q & A
Q. What are the established synthetic routes for 3-phenyl-2H-benzo[h]chromen-2-one?
The synthesis typically involves condensation and cyclization reactions. A conventional method includes reacting salicylaldehyde derivatives with β-keto esters under acidic or basic conditions. For example, 3-acetyl-2H-chromen-2-one can be synthesized via Knoevenagel condensation of salicylaldehyde with ethyl acetoacetate, followed by oximation . Microwave-assisted synthesis has also been employed to enhance reaction efficiency, as seen in similar chromen-2-one derivatives, reducing reaction times from hours to minutes . Key steps include refluxing in ethanol with catalysts like piperidine and purification via recrystallization .
Q. What spectroscopic and crystallographic methods are used to characterize this compound?
- NMR (¹H/¹³C): Assigns proton and carbon environments, particularly distinguishing aromatic protons and substituent effects .
- X-ray crystallography: Resolves molecular geometry and intermolecular interactions. SHELX software (e.g., SHELXL for refinement) is widely used for small-molecule crystallography, ensuring accurate bond-length and angle measurements .
- Mass spectrometry (GC-MS/HRMS): Confirms molecular weight and fragmentation patterns .
- IR spectroscopy: Identifies functional groups like carbonyl (C=O) stretches (~1700 cm⁻¹) .
Q. How is the bioactivity of this compound screened in vitro?
- Cytotoxicity assays: MTT or SRB assays measure anti-proliferative effects against cancer cell lines. For instance, the SRB assay quantifies cellular protein content via sulforhodamine B binding, providing a stable, visible endpoint .
- Enzyme inhibition studies: Fluorometric or colorimetric assays (e.g., acetylcholinesterase inhibition) evaluate binding affinity and IC₅₀ values .
- Antioxidant testing: DPPH radical scavenging or FRAP assays assess redox-modulating potential .
Advanced Research Questions
Q. How can synthesis efficiency be optimized for this compound derivatives?
- Microwave-assisted synthesis: Reduces reaction time (e.g., from 8 hours to 30 minutes) and improves yields by enhancing thermal uniformity .
- Catalyst screening: Triethylamine or POCl₃ can accelerate cyclization steps .
- Solid-phase synthesis: Useful for high-throughput derivatization, as demonstrated in phosphorous oxychloride-mediated reactions .
Q. What computational strategies predict the bioactivity of this compound analogs?
- QSAR modeling: Genetic Function Algorithm (GFA)-based models correlate substituent effects (e.g., electron-withdrawing groups) with anti-cancer activity. A validated QSAR model achieved R² = 0.950 and Q² = 0.912 for chromen-2-one derivatives .
- Molecular docking: Identifies binding modes with targets like topoisomerase II or kinases. For example, nitro and methoxy substituents enhance DNA intercalation in similar compounds .
- ADMET prediction: Tools like SwissADME assess drug-likeness, prioritizing analogs with optimal LogP (2–5) and low hepatotoxicity .
Q. How can contradictory bioactivity data across studies be resolved?
- Substituent analysis: Bioactivity variations often arise from positional isomerism (e.g., 4-Cl vs. 3-NO₂ substituents altering steric/electronic profiles) .
- Assay standardization: Discrepancies in IC₅₀ values may stem from cell-line specificity (e.g., HeLa vs. MCF-7) or incubation time .
- Synergistic effects: Co-administration with adjuvants (e.g., taxol) can amplify activity, masking standalone compound efficacy .
Q. What advanced techniques resolve structural ambiguities in chromen-2-one derivatives?
- High-resolution X-ray diffraction: SHELXL refinement at 100 K improves accuracy for bond-length (mean σ = 0.002 Å) and torsional angle measurements .
- Hirshfeld surface analysis: Maps intermolecular interactions (e.g., C–H···O bonds) to explain crystallographic packing .
- Dynamic NMR: Detects rotational barriers in substituents (e.g., phenyl groups) influencing conformational stability .
Q. What mechanistic insights guide the design of novel chromen-2-one derivatives?
- Reaction pathways: Density Functional Theory (DFT) studies reveal that Knoevenagel condensation proceeds via a zwitterionic intermediate, with rate-limiting steps dependent on solvent polarity .
- Structure-activity relationships (SAR): Electron-donating groups (e.g., -OCH₃) enhance fluorescence properties, while bulky substituents reduce membrane permeability .
- Metabolic profiling: LC-MS/MS identifies major oxidation/reduction metabolites, guiding derivatization to improve metabolic stability .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
